

5-Methoxysterigmatocystin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methoxysterigmatocystin

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Abstract

5-Methoxysterigmatocystin is a naturally occurring mycotoxin and a derivative of the well-known carcinogen, sterigmatocystin. Produced by various species of *Aspergillus*, this compound has garnered scientific interest due to its significant biological activities, including cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **5-Methoxysterigmatocystin**. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Identification

5-Methoxysterigmatocystin is characterized by a xanthone nucleus fused to a bifuran system, a common structural motif among sterigmatocystins. The presence of an additional methoxy group distinguishes it from its parent compound, sterigmatocystin.

Table 1: Chemical Identifiers for **5-Methoxysterigmatocystin**

Identifier	Value	Citation
IUPAC Name	(3S,7R)-15-hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.0.0 ² , ⁹ .0 ³ , ⁷ .0 ¹⁴ , ¹⁹]icosa-1,4,9,11,14,16,18-heptaen-13-one	[1]
Synonyms	5-MS, NSC-178249	[1]
CAS Number	22897-08-1	[2]
Molecular Formula	C ₁₉ H ₁₄ O ₇	[2]
Molecular Weight	354.31 g/mol	[2]
InChI	InChI=1S/C19H14O7/c1-22-10-4-3-9(20)14-16(21)15-11(23-2)7-12-13(18(15)26-17(10)14)8-5-6-24-19(8)25-12/h3-8,19-20H,1-2H3/t8-,19+/m0/s1	[1]
InChIKey	VVRUNWFPOWIBDY-WPCRTTGESA-N	[1]
SMILES	<chem>COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C4C(=C3O2)[C@@H]5C=CO[C@@H]5O4)OC</chem>	[1]

Physicochemical Properties

The physicochemical properties of **5-Methoxysterigmatocystin** are crucial for its handling, formulation, and understanding its biological fate.

Table 2: Physicochemical Data for **5-Methoxysterigmatocystin**

Property	Value	Citation
Melting Point	223 °C	[3]
Appearance	Yellowish needles	[3]
Solubility	Soluble in chloroform, ethanol, methanol, and ethyl acetate; slightly soluble in water.	[3][4]
logP	3.3	[1]
pKa (strongest acidic)	9.59	[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **5-Methoxysterigmatocystin**.

Table 3: Spectroscopic Data for **5-Methoxysterigmatocystin**

Technique	Data	Citation
UV-Vis (in Methanol)	λ_{max} at 240, 295, 325 nm	[5]
^1H NMR (500 MHz, CDCl_3)	δ (ppm): 12.64 (1H, s, 8-OH), 7.22 (1H, d, $J=9.0$ Hz, H-6), 6.86 (1H, d, $J=7.0$ Hz, H-10), 6.72 (1H, d, $J=9.0$ Hz, H-7), 6.52 (1H, dd, $J=2.0, 2.5$ Hz, H-4'), 6.48 (1H, s, H-2), 5.54 (1H, dd, $J=2.5, 2.5$ Hz, H-3'), 4.90 (1H, ddd, $J=7.0, 2.5, 2.0$ Hz, H-2'), 4.03 (3H, s, OCH_3), 3.96 (3H, s, OCH_3)	[3]
^{13}C NMR (125 MHz, CDCl_3)	δ (ppm): 181.3 (C-9), 164.6 (C-3), 163.3 (C-1), 155.3 (C-8), 154.0 (C-10a), 145.3 (C-4'), 144.7 (C-4a), 139.4 (C-5), 120.4 (C-6), 113.3 (C-10), 109.6 (C-8a), 109.5 (C-7), 106.8 (C-4), 106.1 (C-9a), 102.6 (C-3'), 90.6 (C-2), 57.7 (OCH_3), 56.8 (OCH_3), 48.2 (C-2')	[3]
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+$ at m/z 355.08. Major fragments at m/z 339, 325, 297.	[1]

Biological Properties and Mechanism of Action

5-Methoxysterigmatocystin exhibits significant biological activities, primarily cytotoxicity and genotoxicity, which are subjects of ongoing research.

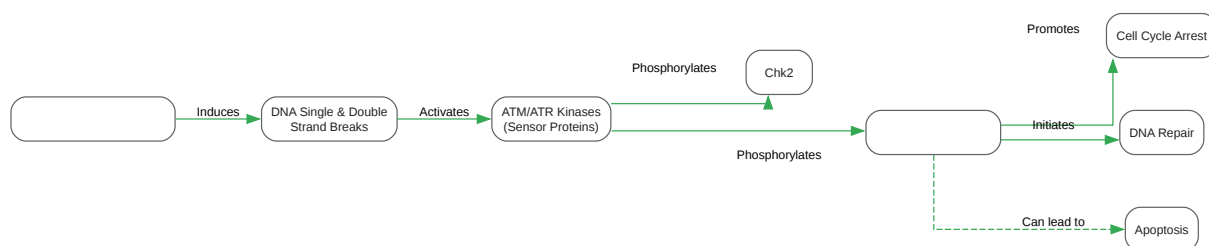
Cytotoxicity and Genotoxicity

Studies have shown that **5-Methoxysterigmatocystin** is cytotoxic to various cancer cell lines, including human lung adenocarcinoma (A549) and liver hepatocellular carcinoma (HepG2)

cells.[6] Its cytotoxicity is reported to be approximately 10-fold higher than that of its parent compound, sterigmatocystin.[6] The genotoxicity of **5-Methoxysterigmatocystin** is attributed to its ability to induce both single and double-strand DNA breaks.[6]

DNA Damage Response

The DNA damage induced by **5-Methoxysterigmatocystin** triggers a cellular response involving the activation of checkpoint kinases. Specifically, it has been shown to provoke the phosphorylation of Checkpoint Kinase 2 (Chk2), a key transducer in the DNA damage signaling pathway.[6] This activation suggests that cells recognize the DNA lesions and attempt to arrest the cell cycle to allow for DNA repair.



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DNA Damage Response Pathway Induced by **5-Methoxysterigmatocystin**.

Photosensitizing Ability

5-Methoxysterigmatocystin has been identified as a photosensitizer, capable of generating singlet oxygen ($^1\text{O}_2$) upon exposure to light.[3] This property suggests a potential mechanism for inducing oxidative stress within cells, which can contribute to its cytotoxicity. The xanthone core of the molecule is believed to be responsible for this photosensitizing activity.[3]

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the study of **5-Methoxysterigmatocystin**.

Isolation and Purification of 5-Methoxysterigmatocystin from Fungal Culture

This protocol is adapted from the isolation of **5-Methoxysterigmatocystin** from *Acremonium persicinum*.^[3]

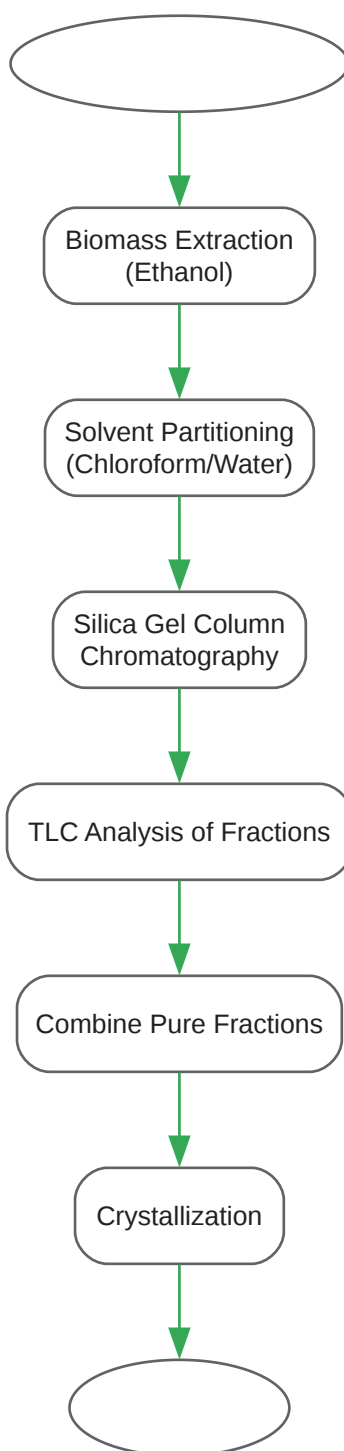
Materials:

- Fungal culture of a **5-Methoxysterigmatocystin** producing strain
- Liquid fermentation medium
- Ethanol (99.5%)
- Chloroform (99.5%)
- Distilled water
- Silica gel (for column chromatography)
- Hexane and Ethyl Acetate (for mobile phase)
- Rotary evaporator
- Chromatography column
- Thin-Layer Chromatography (TLC) plates

Procedure:

- Fermentation: Inoculate the fungal strain in a suitable liquid fermentation medium and incubate under appropriate conditions to allow for the production of **5-Methoxysterigmatocystin**.

- Extraction: After the incubation period, separate the biomass from the culture broth by filtration. Lyophilize the biomass and then extract it multiple times with ethanol using maceration and ultrasonication.
- Solvent Partitioning: Concentrate the ethanolic extract under reduced pressure. Partition the concentrated extract between chloroform and water. Collect the chloroform phase, which will contain **5-Methoxysterigmatocystin**.
- Column Chromatography: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of hexane and ethyl acetate.
- Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing **5-Methoxysterigmatocystin**.
- Crystallization: Concentrate the combined fractions to obtain crystalline **5-Methoxysterigmatocystin**. The pure compound can be obtained as yellowish needles.[3]



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Workflow for the Isolation and Purification of **5-Methoxysterigmatocystin**.

Spectroscopic Characterization

5.2.1 UV-Visible Spectroscopy

- Prepare a dilute solution of **5-Methoxysterigmatocystin** in a UV-transparent solvent (e.g., methanol or ethanol).
- Use a quartz cuvette with a 1 cm path length.
- Record the spectrum over a range of 200-400 nm against a solvent blank.
- Identify the wavelengths of maximum absorbance (λ_{max}).

5.2.2 Infrared (IR) Spectroscopy

- Prepare a KBr pellet by mixing a small amount of finely ground **5-Methoxysterigmatocystin** with dry KBr powder.
- Press the mixture into a transparent pellet using a hydraulic press.
- Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- Record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

5.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve an appropriate amount of **5-Methoxysterigmatocystin** (typically 5-10 mg for ^1H , 20-50 mg for ^{13}C) in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

5.2.4 Mass Spectrometry (MS)

- Prepare a dilute solution of **5-Methoxysterigmatocystin** in a suitable solvent (e.g., methanol or acetonitrile).

- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
- Acquire the mass spectrum in positive or negative ion mode.
- For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Biological Assays

5.3.1 MTT Assay for Cytotoxicity

Materials:

- Target cell line (e.g., A549 or HepG2)
- Cell culture medium and supplements
- 96-well plates
- **5-Methoxysterigmatocystin** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **5-Methoxysterigmatocystin** and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control.

5.3.2 Alkaline Comet Assay for Genotoxicity

Materials:

- Target cell line
- Microscope slides
- Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
- Lysis solution (high salt and detergent)
- Alkaline electrophoresis buffer (pH > 13)
- Neutralization buffer
- DNA staining solution (e.g., SYBR Green or ethidium bromide)
- Fluorescence microscope with appropriate filters

Procedure:

- **Cell Treatment:** Treat cells with **5-Methoxysterigmatocystin** for a defined period.
- **Cell Embedding:** Mix the treated cells with LMPA and layer them onto a microscope slide pre-coated with NMPA.

- **Lysis:** Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.
- **DNA Unwinding:** Place the slides in alkaline electrophoresis buffer to unwind the DNA.
- **Electrophoresis:** Subject the slides to electrophoresis in the alkaline buffer. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
- **Neutralization and Staining:** Neutralize the slides and stain the DNA with a fluorescent dye.
- **Visualization and Analysis:** Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Conclusion

5-Methoxysterigmatocystin is a mycotoxin with potent biological activities that warrant further investigation, particularly in the fields of toxicology and pharmacology. This technical guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to aid researchers in their studies. The elucidation of its mechanisms of action and signaling pathways will be crucial for assessing its risks and exploring any potential therapeutic applications.

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